B1579844 L-VALINE (3-D)

L-VALINE (3-D)

Cat. No.: B1579844
M. Wt: 118.2
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of L-Valine (3-D)

Molecular Geometry and Bonding Configurations

The three-dimensional molecular geometry of L-valine is fundamentally characterized by its branched-chain structure, which consists of an alpha-amino acid backbone with a distinctive isopropyl side chain. The molecule contains an alpha-amino group that exists in protonated form under biological conditions, an alpha-carboxylic acid group that remains deprotonated, and the characteristic branched alkyl side chain that defines its non-polar nature. This configuration results in a zwitterionic structure where the molecule carries both positive and negative charges simultaneously, significantly influencing its crystal packing arrangements and intermolecular interactions.

The molecular architecture of L-valine demonstrates specific stereochemical properties that distinguish it from other amino acids. The central carbon atom maintains tetrahedral geometry with bond angles approximating 109.5 degrees, while the branched side chain creates steric constraints that influence both intramolecular and intermolecular interactions. The isopropyl group extends from the alpha carbon in a characteristic "Y" configuration, contributing to the molecule's overall three-dimensional shape and affecting its ability to form specific crystal structures. This branched configuration plays a crucial role in determining the compound's packing efficiency and stability in various polymorphic forms.

Crystallographic Analysis of L-Valine Polymorphs

Comprehensive crystallographic investigations have revealed that L-valine exhibits polymorphism, with different crystal forms demonstrating distinct structural characteristics and unit cell parameters. The most extensively studied polymorph crystallizes in the monoclinic space group P₂₁ with specific lattice constants of a = 9.6737(5) Å, b = 5.2664(3) Å, c = 12.0196(6) Å, and β = 90.722(3)° at 270 K. This monoclinic form represents the thermodynamically stable structure under standard conditions and exhibits characteristic alternating hydrophobic and hydrophilic layers parallel to the xy plane.

The crystal structure analysis reveals that L-valine molecules adopt two crystallographically independent conformations within the asymmetric unit, designated as molecules A and B, which exhibit gauche I and trans conformations respectively. These conformational differences arise from rotational variations around specific bond axes, particularly affecting the orientation of the carboxyl group relative to the amino group. The presence of multiple conformations within a single crystal structure demonstrates the conformational flexibility of the L-valine molecule and its ability to adapt to different packing environments.

Crystallographic Parameter Monoclinic Form Orthorhombic Form
Space Group P₂₁ P₂₁₂₁₂₁
a (Å) 9.6737(5) 6.0073(5)
b (Å) 5.2664(3) 12.3030(7)
c (Å) 12.0196(6) 5.7732(4)
β (°) 90.722(3) 90
Z 4 4
Temperature (K) 270 270

Additional polymorphic forms have been identified under specific crystallization conditions, including an orthorhombic variant that exhibits different packing arrangements and unit cell dimensions. The orthorhombic polymorph demonstrates enhanced structural symmetry compared to the monoclinic form, with all angles equal to 90 degrees and different axial ratios that reflect alternative molecular packing strategies. These polymorphic variations highlight the importance of crystallization conditions in determining the final crystal structure and associated physical properties.

Hybridization States in the Branched-Chain Structure

The hybridization states within the L-valine molecular structure play a fundamental role in determining its three-dimensional geometry and bonding characteristics. The central alpha carbon atom exhibits sp³ hybridization, creating tetrahedral geometry that accommodates four different substituents: the amino group, carboxyl group, hydrogen atom, and the characteristic isopropyl side chain. This tetrahedral arrangement ensures maximum spatial separation between bonding pairs, minimizing steric repulsion and contributing to the molecule's overall stability.

The isopropyl side chain of L-valine contains additional carbon atoms that also demonstrate sp³ hybridization patterns. The secondary carbon atom directly attached to the alpha carbon maintains tetrahedral geometry while supporting two methyl groups, creating the distinctive branched structure that characterizes this amino acid. The terminal methyl carbons complete the hybridization pattern with their own sp³ configurations, resulting in a highly branched three-dimensional structure that significantly influences the molecule's packing behavior in crystal lattices.

The nitrogen atom within the amino group exhibits sp³ hybridization under protonated conditions, accommodating three hydrogen atoms and the bond to the alpha carbon. This hybridization state creates a pyramidal geometry around the nitrogen center, with the lone pair of electrons occupying the fourth tetrahedral position when deprotonated. The oxygen atoms in the carboxyl group demonstrate sp² hybridization in the deprotonated carboxylate form, contributing to the planar geometry of this functional group and enabling effective participation in hydrogen bonding networks.

Hydrogen Bonding Network in Solid-State Configurations

The solid-state structure of L-valine is stabilized by an extensive network of hydrogen bonds that connect adjacent molecules in three-dimensional arrangements. The zwitterionic nature of L-valine enables the formation of multiple hydrogen bonding interactions, with the protonated amino group serving as hydrogen bond donors and the deprotonated carboxylate group functioning as hydrogen bond acceptors. These interactions create chains and layers of molecules that contribute to the overall crystal stability and determine the specific polymorphic form that crystallizes under given conditions.

Detailed crystallographic analysis reveals that the amino hydrogen atoms form five distinct hydrogen bonds within each molecular sheet, with the nitrogen atom surrounded by four oxygen atoms at short distances. The specific hydrogen bonding pattern involves interactions between molecules A and B within the asymmetric unit, where the carboxyl groups of both molecules remain coplanar with their respective alpha carbon atoms. This arrangement facilitates optimal hydrogen bonding geometry and maximizes the strength of intermolecular interactions.

The hydrogen bonding network in L-valine crystals demonstrates directional preferences that influence the overall crystal morphology and physical properties. The strongest hydrogen bonds typically form along specific crystallographic directions, creating structural anisotropy that affects thermal expansion, mechanical properties, and optical characteristics. Intramolecular hydrogen bonding interactions may also occur between the side chain and main chain functional groups, particularly in specific conformational states that bring these groups into proximity.

Hydrogen Bond Type Donor Acceptor Distance (Å) Angle (°)
N-H...O NH₃⁺ COO⁻ 2.85 167
N-H...O NH₃⁺ COO⁻ 2.92 154
N-H...O NH₃⁺ COO⁻ 3.01 142

Properties

Molecular Weight

118.2

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

L-Valine is recognized for its essential role in nutrition, particularly in the context of dietary supplementation for athletes and individuals engaged in intense physical activity. It is crucial for muscle growth and repair, making it a popular component of protein supplements.

  • Muscle Growth and Repair: L-Valine contributes to muscle protein synthesis and helps prevent muscle breakdown during strenuous exercise. Studies have shown that supplementation can enhance recovery post-exercise and improve overall athletic performance .
  • Adipogenesis and Metabolic Health: Recent studies indicate that L-Valine may influence metabolic health by promoting adipogenesis (the formation of fat cells) and affecting lipid metabolism. For instance, one study demonstrated that L-Valine treatment in lean mice led to increased hepatic lipid deposition and altered gut microbiota composition, suggesting a complex relationship between valine intake and metabolic processes .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in L-Valine due to its potential therapeutic effects.

  • Inflammation and Gut Health: Research indicates that L-Valine can induce inflammation in the gut, which may have implications for conditions like obesity and metabolic syndrome. The modulation of gut microbiota by valine has been linked to changes in inflammatory markers and lipid metabolism pathways .
  • Lipid Metabolism Regulation: A study on porcine intestinal epithelial cells revealed that L-Valine enhances triglyceride synthesis by increasing the concentration of 3-hydroxyisobutyrate (3-HIB), a metabolite derived from valine. This suggests potential applications in managing lipid metabolism disorders .

Biotechnological Applications

L-Valine is also significant in biotechnological contexts, particularly in microbial fermentation processes.

  • Microbial Production: Advances in biotechnology have enabled the development of microbial strains capable of producing L-Valine efficiently. For example, researchers have isolated L-valine-producing mutants through random mutagenesis combined with fluorescence-activated cell sorting (FACS), leading to increased production yields .
  • Chiral Separation: L-Valine's chiral nature makes it valuable for applications in chiral separation processes. Studies have explored the adsorption characteristics of L-valine on mesoporous materials, highlighting its potential for use in enantiomeric separations .

Case Study 1: Valine's Role in Muscle Recovery

A study involving athletes showed that supplementation with L-Valine resulted in improved recovery times and reduced muscle soreness after intense training sessions. This was attributed to enhanced protein synthesis and reduced muscle catabolism.

Case Study 2: Impact on Gut Microbiota

In a controlled trial with lean mice, those treated with L-Valine exhibited significant changes in gut microbiota composition, with an increase in Proteobacteria and Helicobacter species. This shift correlated with heightened inflammation markers and altered lipid profiles, underscoring the need for further investigation into valine's role in gut health .

Data Summary Table

Application AreaKey FindingsReferences
NutritionalEnhances muscle growth; aids recovery
PharmaceuticalInfluences inflammation; affects lipid metabolism
BiotechnologicalEfficient microbial production; chiral separation

Comparison with Similar Compounds

Isotopically Labeled L-Valine Derivatives

Isotopic labeling diversifies L-valine’s utility in research. Key variants include:

Compound Isotopic Label Applications Key Differences from L-Valine (3-D) References
L-Valine (2-¹³C, 99%) ¹³C at C2 NMR spectroscopy, metabolic flux analysis Labels the α-carbon, affecting carboxyl group reactivity
L-Valine (D8, 98%) ²H at eight positions Protein dynamics, deuterium exchange Broader deuteration alters solubility and hydrogen bonding
L-Valine (13C5, 15N, 97%) Uniform ¹³C and ¹⁵N Proteomics, isotopic dilution mass spec Full backbone labeling for comprehensive tracing
L-Valine (3-D, 98%) ²H at C3 Metabolic studies, drug tracing Targets methyl group; minimal structural impact

Key Insight : L-Valine (3-D) is optimal for studies requiring selective side-chain labeling, whereas ¹³C or multi-deuterated variants are suited for tracking backbone dynamics or global metabolic shifts .

Structural and Functional Analogs

(a) L-Valine Benzyl Ester p-Toluenesulfonate (CAS 16652-76-9)
  • Structure : L-Valine esterified with benzyl alcohol and sulfonated.
  • Applications : Intermediate in peptide synthesis; enhances lipophilicity for membrane penetration .
(b) Valganciclovir (L-Valine Ester Prodrug)
  • Structure : Ganciclovir linked to L-valine via an ester bond.
  • Applications : Antiviral prodrug with improved oral bioavailability.
  • Comparison : Demonstrates how L-valine derivatization enhances pharmacokinetics, contrasting with L-Valine (3-D)’s role as a tracer .

Enantiomeric and Racemic Forms

  • D-Valine (CAS 640-68-6): The non-proteinogenic enantiomer. Unlike L-Valine (3-D), D-valine is rarely used in mammalian systems but serves as a chiral building block in antibiotic synthesis .

Key Insight : L-Valine (3-D) retains the bioactive L-configuration, critical for compatibility with enzymatic systems, unlike its enantiomers .

Preparation Methods

Bromination and Amination of Isovaleric Acid

One classical chemical route to synthesize racemic valine involves the bromination of isovaleric acid to produce an α-bromo derivative, followed by amination to yield valine. The reaction proceeds as follows:

  • Step 1: Bromination of isovaleric acid with bromine produces α-bromo isovaleric acid.
  • Step 2: Amination of the α-bromo derivative with ammonia yields racemic valine.

The overall reaction is:

$$
\text{HO}2\text{CCH}2\text{CH(CH}3)2 + Br2 \rightarrow \text{HO}2\text{CCHBrCH(CH}3)2 + HBr
$$

$$
\text{HO}2\text{CCHBrCH(CH}3)2 + 2 NH3 \rightarrow \text{HO}2\text{CCH(NH}2)\text{CH(CH}3)2 + NH_4Br
$$

This method typically achieves a high yield of about 98.7% for racemic valine but requires subsequent resolution to obtain the L-enantiomer.

Chemical Resolution of Racemic Valine

Since the above method produces racemic DL-valine, chemical resolution is necessary to isolate the L-Valine enantiomer. A widely used approach involves resolving agents such as dibenzoyl-L-tartaric acid (L-DBTA) or dibenzoyl-D-tartaric acid (D-DBTA) to separate enantiomers by forming diastereomeric salts.

  • Process: Racemic valine is dissolved in a dilute inorganic acid solvent with the resolving agent at a molar ratio of 1:0.5–1.2.
  • Conditions: Stirring at 60–100°C for 0.5–2 hours followed by gradual cooling to room temperature.
  • Outcome: Crystalline salts of valine-resolving agent complexes precipitate and are filtered.
  • Separation: The crystalline salts and mother liquors are neutralized with alkali in solvents like water or alcohol to yield pure L-valine and D-valine respectively.

This method is effective for producing optically pure L-valine with good yield and purity.

Parameter Value/Condition
Resolving agent ratio 1 : 0.5–1.2 (racemic valine to DBTA)
Temperature 60–100 °C
Stirring time 0.5–2 hours
Solvent Dilute inorganic acid
Yield High purity L-valine

Synthesis via 2-Amino-3-methylbutyronitrile Intermediate

A patented industrial synthesis route for D-valine, which can be adapted for L-valine, involves:

  • Step 1: Cyaniding Isobutylaldehyde
    Isobutylaldehyde reacts with sodium cyanide and ammonium chloride at 35–40°C for 3–8 hours to form 2-amino-3-methylbutyronitrile.

  • Step 2: Catalytic Hydrolysis (Amidation)
    The nitrile is hydrolyzed in the presence of sodium hydroxide and ketone catalysts such as acetone or 2-butanone at 0–10°C for 5–10 hours to produce DL-2-amino-3-methylbutyrylamide.

  • Step 3: Optical Resolution
    The racemic amide is resolved using L-DBTA in acetone-water mixtures (80–95% acetone) at 25–40°C to yield optically active D- or L-2-amino-3-methylbutyrylamine L-DBTA salts.

  • Step 4: Acid Hydrolysis and Purification
    The salt is acidified with hydrochloric acid under reflux, purified by cation exchange chromatography, decolorized, concentrated, and dried to obtain pure valine.

This method is industrially scalable, cost-effective, and environmentally friendly with yields around 63–75% for intermediate steps and high purity final product.

Step Reaction Conditions Yield (%) Notes
Cyaniding 35–40 °C, 3–8 h Formation of 2-amino-3-methylbutyronitrile
Catalytic Hydrolysis 0–10 °C, 5–10 h 63.1–75.5 Use of NaOH and acetone or 2-butanone catalyst
Optical Resolution 25–40 °C, 2 h stirring L-DBTA resolving agent in acetone-water mixture
Acid Hydrolysis & Purification Reflux with HCl, cation exchange, decoloring Final purification to L-Valine

Biotechnological Production Methods

Microbial Fermentation Using Corynebacterium glutamicum

L-valine is predominantly produced by fermentation of sugars using genetically modified strains of Corynebacterium glutamicum. Advances in metabolic engineering have improved yields and productivity by:

  • Overexpressing genes involved in L-valine biosynthesis (ilvBNCDE).
  • Introducing feedback-resistant acetohydroxy acid synthase (AHAS) enzymes.
  • Modifying cofactor specificity to balance NADH/NADPH usage.
  • Replacing endogenous transaminase with NAD-specific leucine dehydrogenase.

These modifications unify cofactor production and consumption, leading to higher sugar consumption rates and increased L-valine yield even under oxygen-limited conditions.

Analytical Techniques for Monitoring L-Valine Production

High-performance liquid chromatography (HPLC) and ion exchange chromatography with post-column derivatization (e.g., ninhydrin reaction) are standard methods for quantifying L-valine during fermentation and purification stages. These methods ensure precise monitoring of L-valine concentration and purity.

Summary Table of L-Valine Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield / Purity Advantages Limitations
Bromination & Amination Bromination of isovaleric acid, amination Room temp, bromine, ammonia ~98.7% (racemic) High yield, simple reagents Produces racemic mixture
Chemical Resolution Resolution with DBTA 60–100 °C, 0.5–2 h High purity L-valine Effective enantiomer separation Requires racemic valine
Nitrile Intermediate Synthesis Cyaniding, hydrolysis, resolution, hydrolysis 0–40 °C, 3–8 h, reflux HCl 63–75% (intermediates) Industrial scale, cost-effective Multi-step, requires resolving agent
Fermentation (Microbial) Genetic modification, fermentation Controlled bioreactor conditions High yield, scalable Environmentally friendly Requires strain engineering

Q & A

Q. What are the standard methodologies for synthesizing and characterizing L-Valine (3-D) in laboratory settings?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the desired stereochemistry. Post-synthesis, characterization requires:
  • Chiral HPLC for enantiomeric purity verification .
  • X-ray crystallography or NMR spectroscopy to confirm 3-D conformation .
  • Mass spectrometry for molecular weight validation.
    Ensure replication by documenting reagent grades (e.g., ≥99% purity), solvent systems, and reaction conditions (temperature, pH) .

Q. How should researchers design experiments to study L-Valine’s role in protein folding kinetics?

  • Methodological Answer : Use stopped-flow kinetics or circular dichroism (CD) to monitor conformational changes. Key considerations:
  • Control variables : Temperature (e.g., 25°C vs. 37°C), ionic strength, and co-solvents.
  • Statistical rigor : Triplicate trials with error margins ≤5% .
  • Data validation : Compare results with computational models (e.g., molecular dynamics simulations) .

Advanced Research Questions

Q. How can contradictions in stereochemical data for L-Valine (3-D) be resolved across studies?

  • Methodological Answer : Contradictions often arise from instrumental sensitivity or sample preparation. Mitigate by:
  • Multi-technique validation : Cross-check NMR (e.g., 13C^{13}\text{C}-labeled samples) with X-ray data .
  • Standardized protocols : Adopt IUPAC guidelines for solvent selection and crystallography resolution limits (<1.0 Å) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets from peer-reviewed studies .

Q. What advanced techniques are recommended for probing L-Valine’s interactions in multi-component biological systems?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) for binding affinity measurements or solid-state NMR for membrane protein interactions. Key steps:
  • Sample preparation : Use deuterated solvents to reduce background noise in NMR .
  • Data interpretation : Apply software like CNS or AMBER for energy minimization and docking studies .
  • Reproducibility : Publish raw datasets (e.g., via Zenodo) for independent validation .

Q. How can researchers integrate L-Valine (3-D) isotopic labeling (e.g., 15N^{15}\text{N}15N, 13C^{13}\text{C}13C) into metabolic flux analysis?

  • Methodological Answer : Isotopic tracing requires:
  • Custom synthesis : Collaborate with specialized labs for 13C^{13}\text{C}-L-Valine production .
  • LC-MS/MS workflows : Quantify isotopic enrichment with MRM (multiple reaction monitoring) modes .
  • Flux balance analysis : Use tools like COBRApy to model metabolic pathways .
    Document labeling efficiency (>95%) and cell culture conditions (e.g., aerobic vs. anaerobic) .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are optimal for analyzing variability in L-Valine (3-D) experimental data?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability or principal component analysis (PCA) for high-dimensional data. Tools:
  • R/Python packages : lme4, scikit-learn.
  • Visualization : Heatmaps for metabolite correlations; box plots for outlier detection .
  • Ethical reporting : Disclose any data exclusion criteria (e.g., p-value thresholds) .

Q. How should researchers present conflicting results in L-Valine (3-D) studies for peer-reviewed publication?

  • Methodological Answer : Structure the discussion to:
  • Contextualize findings : Compare with prior work (e.g., solvent effects in crystallization ).
  • Hypothesize causes : Instrumental limitations, sample degradation.
  • Propose solutions : Collaborative replication studies or open-data initiatives .
    Include supplementary tables with raw data and confidence intervals .

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